N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide
Description
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a cyclohexenol moiety linked via a methylene bridge to a substituted benzene ring. The hydroxycyclohexenyl group introduces stereochemical complexity, which may influence solubility and receptor interactions.
For instance, sulfonamide derivatives often target carbonic anhydrases or proteases, and the methoxy group may enhance membrane permeability .
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-12-9-14(21-3)15(10-13(12)2)22(19,20)17-11-16(18)7-5-4-6-8-16/h5,7,9-10,17-18H,4,6,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBHOMSBMRDYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCCC=C2)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C15H21NO4S
- Molecular Weight : 321.40 g/mol
Structural Features
The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of methoxy and hydroxy groups enhances its potential for interaction with biological targets.
Antiproliferative Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzimidazole carboxamides have shown IC50 values ranging from 1.2 to 5.3 μM against breast cancer cells (MCF-7) . While specific data on the sulfonamide compound is limited, the structural similarities suggest potential efficacy.
Antioxidant Properties
Compounds with similar functional groups have demonstrated antioxidative activity. For example, certain benzimidazole derivatives showed improved antioxidant capacity compared to standard antioxidants like BHT (butylated hydroxytoluene) . The antioxidant activity is crucial as it may prevent oxidative stress-related cellular damage.
Antibacterial Activity
The antibacterial properties of sulfonamides are well-documented. Compounds with similar structures have shown effectiveness against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported at 8 μM . The sulfonamide moiety is believed to play a significant role in this activity.
Toxicity and Safety Profile
Understanding the toxicity profile of the compound is essential for evaluating its therapeutic potential. Studies on structurally related compounds indicate varying degrees of acute toxicity. For instance, the LD50 values for certain aromatic amines range from 704 mg/kg in rats to 1060 mg/kg in mice . Such data suggest that while some derivatives may exhibit beneficial biological activities, they also require careful consideration regarding safety.
Summary of Biological Activities
Case Study 1: Antiproliferative Screening
In a study examining various N-substituted benzimidazole carboxamides, researchers found that specific modifications led to enhanced antiproliferative activity against cancer cell lines. The most effective derivatives contained hydroxyl and methoxy groups at strategic positions on the phenyl ring, suggesting that similar modifications in our compound could yield promising results .
Case Study 2: Antioxidant Assessment
Another study evaluated the antioxidative properties of several compounds through spectroscopic methods. The findings indicated that certain derivatives effectively prevented oxidative damage in vitro, supporting their potential use in therapeutic applications aimed at oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
a. N-[(1'-allyl-2'-pyrrolidinyl)methyl]-2-methoxy-4,5-azimidobenzamide
- Structure : Shares the 2-methoxybenzene core but replaces the sulfonamide with an azimidobenzamide group. The pyrrolidinylmethyl substituent differs from the hydroxycyclohexenyl group.
- Synthesis : Prepared via multi-step reactions involving sodium nitride and Raney nickel catalysis, yielding 65% product .
- Applications : Used in gastro-enterological therapeutics, highlighting the role of azimido groups in modulating biological activity .
b. 2-Methoxy-4-((4-methoxyphenylimino)methyl)phenol
- Structure: A Schiff base with methoxy and phenolic groups but lacks the sulfonamide moiety.
- Synthesis : Achieved in 95% yield via a water-based condensation reaction between vanillin and p-toluidine .
- Bioactivity: Exhibits antioxidant properties (DPPH EC₅₀ = 10.46 ppm), suggesting methoxy and imino groups contribute to radical scavenging .
c. 4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide
- Structure : Contains a sulfonamide group and cyclohexane carboxamide, differing in substitution pattern and morpholine moiety.
- Relevance : Demonstrates the versatility of sulfonamide-carboxamide hybrids in targeting enzymes or receptors .
Comparative Analysis of Key Properties
Mechanistic and Functional Insights
- Sulfonamide vs.
- Cyclohexenol vs. Pyrrolidine: The hydroxycyclohexenyl group introduces stereoelectronic effects absent in pyrrolidine-based analogs, possibly affecting metabolic stability .
- Antioxidant vs. Enzyme-Targeting Activity: The Schiff base in leverages redox-active phenolic groups, whereas the target compound’s sulfonamide is more suited for enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
